Bromuro de 12-(t-Boc-amino)-1-dodecilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

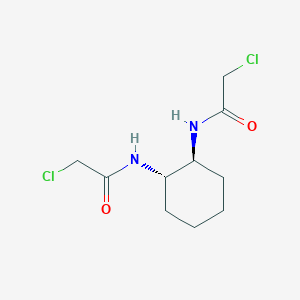

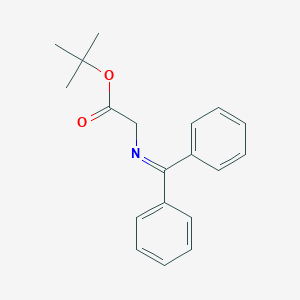

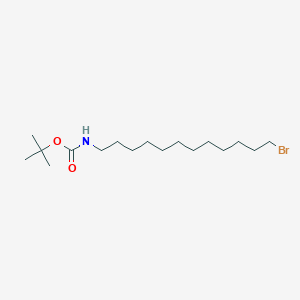

12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide: is an organic compound that features a long aliphatic chain with a bromine atom at one end and a tert-butoxycarbonyl (t-Boc) protected amino group at the other. The t-Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of organic chemistry for the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Desprotección de aminoácidos y péptidos Boc

El compuesto se utiliza en la desprotección de aminoácidos y péptidos tert-butoxicarbonilo (Boc) a altas temperaturas. Este método implica el uso de un líquido iónico de fosfonio, que tiene baja viscosidad, alta estabilidad térmica y demuestra un efecto catalítico. Este estudio amplió la posibilidad de extracción de moléculas orgánicas polares solubles en agua utilizando líquidos iónicos .

Método sostenible para la desprotección N-Boc

Otra aplicación de “Bromuro de 12-(t-Boc-amino)-1-dodecilo” es en un método sostenible para la desprotección N-Boc. Este método utiliza un disolvente eutéctico profundo (DES) de cloruro de colina/ácido p-toluensulfónico, que sirve como medio de reacción y como catalizador. Las condiciones adoptadas permiten la desprotección de una amplia variedad de derivados N-Boc con rendimientos excelentes .

Mecanismo De Acción

Target of Action

The primary target of 12-(t-Boc-amino)-1-dodecyl Bromide is the tert-butyloxycarbonyl (Boc) group . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as deprotection . This involves the removal of the Boc group from the amine, which is facilitated by certain conditions or catalysts . For instance, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) can be used as a reaction medium and catalyst to enable the deprotection of a wide variety of N-Boc derivatives .

Biochemical Pathways

The deprotection of the Boc group affects the biochemical pathways involved in amine protection and deprotection . This process plays a significant role in organic synthesis, particularly in the synthesis of amides . The removal of the Boc group allows the amine to participate in further reactions, leading to the formation of various products .

Result of Action

The primary result of the action of 12-(t-Boc-amino)-1-dodecyl Bromide is the efficient conversion of N-Boc-protected amines to amides . This is achieved through the deprotection of the Boc group, which allows the amine to react with other compounds to form amides .

Action Environment

The action, efficacy, and stability of 12-(t-Boc-amino)-1-dodecyl Bromide can be influenced by various environmental factors. For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium and catalyst can enhance the efficiency of the deprotection process . The compound’s stability and reactivity can also be affected by factors such as temperature and pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide typically involves the following steps:

-

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

R-NH2+Boc2O→R-NH-Boc

-

Bromination: The protected amine is then subjected to bromination using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like acetonitrile.

R-NH-Boc+PBr3→R-Br

Industrial Production Methods:

In an industrial setting, the synthesis of 12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

-

Substitution Reactions: The bromine atom in 12-(t-Butoxycarbonyl-amino)-1-dodecyl Bromide can be substituted with various nucleophiles such as amines, thiols, or alcohols to form new compounds.

R-Br+Nu−→R-Nu+Br−

-

Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.

R-NH-Boc+H+→R-NH2+CO2+(CH3

Propiedades

IUPAC Name |

tert-butyl N-(12-bromododecyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34BrNO2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEYVOTVGMXGKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400835 |

Source

|

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-35-7 |

Source

|

| Record name | 1,1-Dimethylethyl N-(12-bromododecyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.